molecular formula C5H8O4 B11770863 trans-4-Hydroxytetrahydrofuran-2-carboxylic acid

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid

Cat. No.: B11770863
M. Wt: 132.11 g/mol
InChI Key: KTEPYJGLVNSCFD-DMTCNVIQSA-N
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Description

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: is a heterocyclic compound with the molecular formula C5H8O4 It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale catalytic hydrogenation processes, utilizing optimized conditions to maximize yield and purity. The use of high-pressure hydrogen and efficient catalysts like palladium or platinum is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.

Major Products Formed:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of trans-4-Hydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group at the 4-position.

    4-Hydroxytetrahydrofuran: Lacks the carboxylic acid group at the 2-position.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but lacks the hydroxyl group.

Uniqueness: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2S,4R)-4-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

KTEPYJGLVNSCFD-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CO[C@@H]1C(=O)O)O

Canonical SMILES

C1C(COC1C(=O)O)O

Origin of Product

United States

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